molecular formula C9H11ClF2N2O2 B2644996 4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid CAS No. 1946822-70-3

4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid

Cat. No.: B2644996
CAS No.: 1946822-70-3
M. Wt: 252.65
InChI Key: GWHVRFDCZVWBMH-UHFFFAOYSA-N
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Description

4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chloro, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of chloro and difluoromethyl groups via halogenation and difluoromethylation reactions, respectively. The final step involves the attachment of the butanoic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and difluoromethyl groups can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 4-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
  • 4-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid
  • 4-[4-Chloro-5-(trifluoromethyl)-3-methylpyrazol-1-yl]butanoic acid

Uniqueness

The uniqueness of 4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid lies in its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of both chloro and difluoromethyl groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClF2N2O2/c1-5-7(10)8(9(11)12)14(13-5)4-2-3-6(15)16/h9H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHVRFDCZVWBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(F)F)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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